molecular formula C19H20N4O2 B1651542 Unii-OG7W8H4D1E CAS No. 1276021-64-7

Unii-OG7W8H4D1E

Cat. No.: B1651542
CAS No.: 1276021-64-7
M. Wt: 336.4 g/mol
InChI Key: XHIKZWOEFZENIX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-OG7W8H4D1E is a Unique Ingredient Identifier (UNII) assigned by the FDA’s Global Substance Registration System (GSRS) to a specific chemical or biological substance relevant to medicinal or translational research. The GSRS database catalogs over 100,000 substances, including small molecules, biologics, and polymers, ensuring precise identification for regulatory submissions, pharmacovigilance, and research reproducibility .

Properties

CAS No.

1276021-64-7

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(5R)-1-(3H-benzimidazol-5-yl)-5-(4-propoxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C19H20N4O2/c1-2-9-25-15-6-3-13(4-7-15)18-11-20-19(24)23(18)14-5-8-16-17(10-14)22-12-21-16/h3-8,10,12,18H,2,9,11H2,1H3,(H,20,24)(H,21,22)/t18-/m0/s1

InChI Key

XHIKZWOEFZENIX-SFHVURJKSA-N

SMILES

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@@H]2CNC(=O)N2C3=CC4=C(C=C3)N=CN4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CNC(=O)N2C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

Biological Activity

The compound "Unii-OG7W8H4D1E" is a unique identifier assigned by the United States Pharmacopeia (USP) for a specific chemical substance. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, mechanisms of action, and safety profile.

Before delving into biological activity, it is essential to outline the chemical properties of this compound, including:

  • Molecular Formula : [Insert molecular formula]
  • Molecular Weight : [Insert molecular weight]
  • Structure : [Include a structural diagram if available]

The biological activity of a compound often involves various mechanisms, including:

  • Receptor Binding : Investigate whether this compound interacts with specific receptors in the body.
  • Enzyme Inhibition : Determine if the compound inhibits or activates any enzymes that could affect metabolic pathways.
  • Cell Signaling Pathways : Explore how this compound may influence cell signaling pathways relevant to disease processes.

Table 1: Summary of In Vitro Studies

StudyCell LineConcentrationAssay TypeKey Findings
Study 1[Cell Line][Concentration][Assay Type][Key Findings]
Study 2[Cell Line][Concentration][Assay Type][Key Findings]

In Vivo Studies

In vivo studies provide insights into the pharmacodynamics and pharmacokinetics of this compound.

Table 2: Summary of In Vivo Studies

StudyModel OrganismDosageAdministration RouteKey Findings
Study 1[Model Organism][Dosage][Administration Route][Key Findings]
Study 2[Model Organism][Dosage][Administration Route][Key Findings]

Case Study 1: Clinical Application

Discuss any clinical trials or case studies that have investigated the effects of this compound in humans or animal models. Provide details on:

  • Objective : What was the aim of the study?
  • Methodology : Describe how the study was conducted.
  • Results : Summarize the findings and their implications for future research.

Case Study 2: Adverse Effects

If there are reports of adverse effects associated with this compound, detail these findings to provide a balanced view of its safety profile.

Discussion

Summarize the current understanding of this compound's biological activity based on available data. Discuss potential therapeutic applications, limitations in current research, and future directions for study.

Comparison with Similar Compounds

Research Findings and Challenges

Structural Modifications: Minor changes (e.g., methyl vs. ethyl groups) can drastically alter pharmacokinetics. For instance, substituting a hydroxyl group in this compound with a methoxy group might enhance metabolic stability but reduce solubility .

Bioisosteric Replacements : Replacing a sulfonamide group with a carbamate could mitigate toxicity while retaining target affinity .

Synergistic Combinations : Combining this compound with a CYP3A4 inhibitor (e.g., Ritonavir) might improve bioavailability but risks drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.